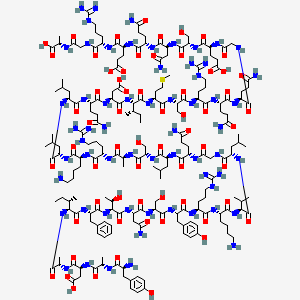
1-40-Somatoliberin (human pancreatic islet) 40
Übersicht
Beschreibung
1-40-Somatoliberin, also known as human pancreatic islet 40, is a peptide hormone that is involved in the regulation of insulin secretion. It is synthesized and secreted by the delta cells of the pancreas and acts on the beta cells to stimulate insulin release. In recent years, there has been a growing interest in the synthesis and study of this hormone due to its potential therapeutic applications in the treatment of diabetes.
Wirkmechanismus
1-40-Somatoliberin acts on the beta cells of the pancreas to stimulate insulin release. It does this by binding to specific receptors on the cell surface, which triggers a cascade of intracellular signaling events that ultimately lead to the exocytosis of insulin-containing vesicles.
Biochemical and Physiological Effects
The primary biochemical effect of 1-40-Somatoliberin is the stimulation of insulin release. This leads to a reduction in blood glucose levels and an increase in glucose uptake by peripheral tissues. The hormone has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-40-Somatoliberin in lab experiments is its specificity for the beta cells of the pancreas. This allows for precise control over the target tissue and minimizes off-target effects. However, the hormone can be difficult to work with due to its relatively short half-life and the need for specialized equipment to measure insulin release.
Zukünftige Richtungen
There are several potential future directions for research on 1-40-Somatoliberin. One area of interest is the development of novel therapies for diabetes based on the hormone's ability to stimulate insulin release. Another potential direction is the investigation of the hormone's anti-inflammatory and antioxidant properties, which may have applications in the treatment of other diseases such as cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanisms of action of 1-40-Somatoliberin and its potential interactions with other hormones and signaling pathways.
Synthesemethoden
The synthesis of 1-40-Somatoliberin can be achieved through solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The process can be optimized to produce high yields of pure peptide.
Wissenschaftliche Forschungsanwendungen
1-40-Somatoliberin has been the subject of extensive scientific research due to its role in insulin secretion and its potential therapeutic applications. Studies have shown that the hormone can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.
Eigenschaften
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C194H317N61O63S/c1-21-95(13)151(253-156(283)99(17)222-173(300)130(81-148(277)278)238-155(282)97(15)221-157(284)107(197)76-103-42-46-105(261)47-43-103)188(315)246-127(77-102-34-24-23-25-35-102)180(307)255-153(101(19)260)189(316)247-129(80-142(204)269)179(306)251-135(89-259)184(311)242-126(78-104-44-48-106(262)49-45-104)177(304)230-112(40-32-69-215-193(209)210)162(289)229-110(37-27-29-66-196)172(299)252-150(94(11)12)186(313)245-122(72-90(3)4)160(287)219-85-145(272)224-115(51-58-137(199)264)165(292)240-125(75-93(9)10)176(303)250-132(86-256)182(309)223-98(16)154(281)226-111(39-31-68-214-192(207)208)161(288)228-109(36-26-28-65-195)164(291)239-124(74-92(7)8)175(302)241-123(73-91(5)6)174(301)235-119(54-61-140(202)267)170(297)244-131(82-149(279)280)181(308)254-152(96(14)22-2)187(314)237-121(64-71-319-20)171(298)249-133(87-257)183(310)231-113(41-33-70-216-194(211)212)163(290)233-117(52-59-138(200)265)167(294)232-114(50-57-136(198)263)159(286)218-84-144(271)225-116(55-62-146(273)274)166(293)248-134(88-258)185(312)243-128(79-141(203)268)178(305)236-118(53-60-139(201)266)168(295)234-120(56-63-147(275)276)169(296)227-108(38-30-67-213-191(205)206)158(285)217-83-143(270)220-100(18)190(317)318/h23-25,34-35,42-49,90-101,107-135,150-153,256-262H,21-22,26-33,36-41,50-89,195-197H2,1-20H3,(H2,198,263)(H2,199,264)(H2,200,265)(H2,201,266)(H2,202,267)(H2,203,268)(H2,204,269)(H,217,285)(H,218,286)(H,219,287)(H,220,270)(H,221,284)(H,222,300)(H,223,309)(H,224,272)(H,225,271)(H,226,281)(H,227,296)(H,228,288)(H,229,289)(H,230,304)(H,231,310)(H,232,294)(H,233,290)(H,234,295)(H,235,301)(H,236,305)(H,237,314)(H,238,282)(H,239,291)(H,240,292)(H,241,302)(H,242,311)(H,243,312)(H,244,297)(H,245,313)(H,246,315)(H,247,316)(H,248,293)(H,249,298)(H,250,303)(H,251,306)(H,252,299)(H,253,283)(H,254,308)(H,255,307)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)(H4,211,212,216)/t95-,96-,97-,98-,99-,100-,101+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,150-,151-,152-,153-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSZQGPNEIAFND-HZHHQLMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C194H317N61O63S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4544 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-40-Somatoliberin (human pancreatic islet) 40 | |
CAS RN |
84069-10-3 | |
| Record name | 1-40-Somatoliberin (human pancreatic islet) 40 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084069103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)

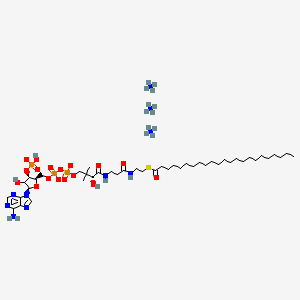
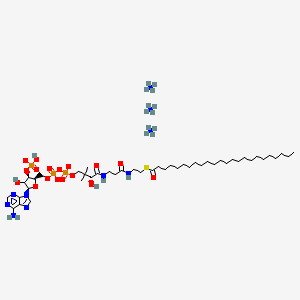
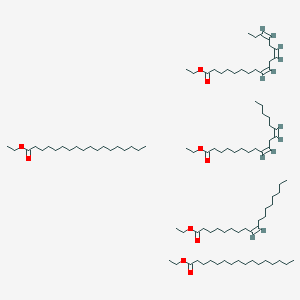

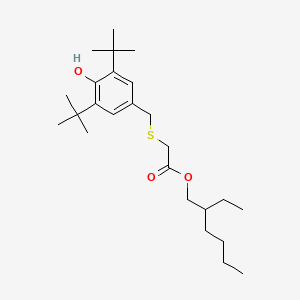


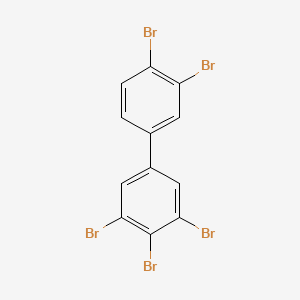
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)